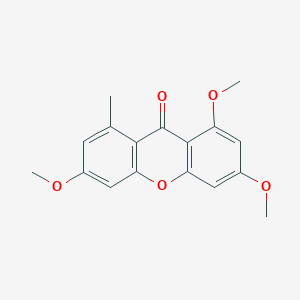

1,3,6-Trimethoxy-8-methylxanthen-9-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,6-Trimethoxy-8-methylxanthen-9-one, also known as this compound, is a useful research compound. Its molecular formula is C17H16O5 and its molecular weight is 300.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Activity

Lichexanthone exhibits promising antimicrobial properties. Research indicates that it can inhibit the growth of various bacteria and fungi. A study demonstrated its effectiveness against strains such as Staphylococcus aureus and Candida albicans, suggesting potential for development into antimicrobial agents .

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies revealed that lichexanthone induces apoptosis in cancer cells, particularly in breast and colon cancer lines. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins .

Table 1: Summary of Anticancer Studies on Lichexanthone

| Study | Cancer Type | Method | Key Findings |

|---|---|---|---|

| Breast | In vitro | Induced apoptosis via caspase activation | |

| Colon | In vitro | Downregulated anti-apoptotic proteins |

Cosmetic Applications

Lichexanthone is being explored in the cosmetic industry due to its antioxidant properties. It helps in protecting skin from oxidative stress and may enhance skin health by promoting cell regeneration. Its ability to inhibit tyrosinase activity suggests potential use as a skin-lightening agent.

Table 2: Cosmetic Applications of Lichexanthone

| Application | Mechanism | Benefit |

|---|---|---|

| Skin Lightening | Tyrosinase inhibition | Reduces melanin production |

| Antioxidant | Scavenges free radicals | Protects against skin aging |

Material Science Applications

Recent studies have explored the use of lichexanthone in organic electronic devices. Its properties make it suitable for use as a light-emitting material in organic light-emitting diodes (OLEDs). The encapsulation compositions containing lichexanthone have shown enhanced barrier properties against moisture and oxygen, crucial for the longevity of electronic devices .

Table 3: Material Properties of Lichexanthone in Electronics

| Property | Measurement | Application |

|---|---|---|

| Barrier Efficiency | High (specific values) | OLEDs |

| Light Emission | Strong emission spectrum | Organic electronics |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, lichexanthone was tested against various microbial strains. The results indicated a significant reduction in microbial viability at concentrations as low as 50 µg/mL, establishing it as a potent antimicrobial agent.

Case Study 2: Anticancer Mechanism

A study focusing on breast cancer cells treated with lichexanthone showed a marked increase in apoptotic cells after 24 hours of treatment. Flow cytometry analysis confirmed that over 70% of the cells underwent apoptosis compared to untreated controls .

Propriétés

IUPAC Name |

1,3,6-trimethoxy-8-methylxanthen-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-9-5-10(19-2)7-13-15(9)17(18)16-12(21-4)6-11(20-3)8-14(16)22-13/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRINAYZWOCAFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C3=C(O2)C=C(C=C3OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347694 |

Source

|

| Record name | 1,3,6-trimethoxy-8-methylxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15222-54-5 |

Source

|

| Record name | 1,3,6-trimethoxy-8-methylxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.